molecular formula C4H2F2S B098738 3,4-Difluorothiophene CAS No. 19259-15-5

3,4-Difluorothiophene

Cat. No. B098738
CAS RN: 19259-15-5
M. Wt: 120.12 g/mol
InChI Key: UGIBDPMYKKYHTB-UHFFFAOYSA-N
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Description

3,4-Difluorothiophene is a fluorinated thiophene derivative that is of interest in the field of organic electronics due to its potential use in the synthesis of semiconducting materials. The presence of fluorine atoms is known to influence the electronic properties of thiophene-based compounds, making them suitable for applications in n-type semiconductors and other electronic devices .

Synthesis Analysis

The synthesis of fluorinated thiophene derivatives, such as 3,4-difluorothiophene, often involves the introduction of fluorine atoms or fluorinated groups into the thiophene ring. For example, difluoromethylene-bridged bithiophene and its oligomers have been synthesized, demonstrating the role of the difluoromethylene bridge in maintaining planarity and lowering the LUMO level of the resulting compounds . Additionally, a method for synthesizing (hetero)arene-fused 2,2-difluoro-2,3-dihydrothiophene derivatives has been developed, which involves the reaction of a thiolate with difluorocarbene .

Molecular Structure Analysis

The molecular structure of fluorinated thiophenes is characterized by the presence of fluorine atoms, which can significantly affect the planarity and electronic properties of the molecule. X-ray analyses have revealed that the difluoromethylene bridge in bithiophene derivatives contributes to the planarity between thiophene rings . Similarly, the crystal structure of related cation radicals shows temperature-dependent polymorphism and features columnar "slipped π-stacks" of cations .

Chemical Reactions Analysis

Fluorinated thiophenes participate in various chemical reactions that are useful for the synthesis of complex organic electronics. For instance, the reactivity of tetrafluorothiophene S,S-dioxide as a diene and dienophile has been explored, leading to the synthesis of 3,4-difluoro- and tetrafluorothiophene derivatives . Moreover, the synthesis of 3-chloro-4-fluorothiophene-1,1-dioxide demonstrates its utility as a diene in Diels-Alder reactions with different types of dienophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-difluorothiophene derivatives are influenced by the fluorine substituents, which can lower the LUMO energy levels and enhance the electron-accepting ability of the compounds. This is evident in the n-type semiconducting behavior of perfluorohexyl-substituted quaterthiophene derivatives, which exhibit field-effect electron mobilities . The solid-state organization of fluorocarbon-substituted oligothiophenes indicates strong intermolecular interactions and phase separation between the aromatic core and fluorocarbon chains, which affect their electronic properties . Additionally, the synthesis of a diketopyrrolopyrrole conjugated polymer based on 4,4'-difluoro-2,2'-bithiophene has shown promising results in organic thin-film transistors and organic photovoltaics .

Scientific Research Applications

Photovoltaic Properties:

3,4-Difluorothiophene has been instrumental in the development of solar cell materials. Polythiophene derivatives incorporating 3,4-Difluorothiophene units have demonstrated the ability to lower the highest occupied molecular orbital (HOMO) and narrow the bandgap of solar cell polymers, leading to improved photovoltaic performance. In particular, the introduction of fluorine atoms into polythiophene backbones has been observed to significantly enhance the power conversion efficiency of polymer solar cells (Huang et al., 2013).

Enhancement of Electron Mobility:

The incorporation of 3,4-Difluorothiophene into polymer structures has been found to significantly improve electron mobility in thin-film transistors. This has been attributed to the downshifted LUMO energy level and diminished steric hindrance effect brought about by the fluoro substitutes in 3,4-Difluorothiophene, resulting in high electron mobility and good device performance in all-polymer solar cell applications (Zhao et al., 2017).

Liquid Crystal Compounds:

3,4-Difluorothiophene has been used in the synthesis of novel liquid crystal compounds. These compounds have exhibited broad nematic phase ranges and high clearing points, making them suitable for various applications in display technologies (Du Wei, 2003).

Organic Thin-Film Transistor Applications:

In the field of organic electronics, 3,4-Difluorothiophene-based polymers have been designed and synthesized for use in organic thin-film transistors. These materials have demonstrated balanced hole and electron mobilities, paving the way for the development of high-performance ambipolar thin-film transistor devices (Sonar et al., 2016).

Bulk-Heterojunction Solar Cells:

Poly(isoindigo-alt-3,4-difluorothiophene) analogues, utilized as "polymer acceptors" in bulk-heterojunction solar cells, have achieved efficiencies greater than 7% when used alongside polymer donors. This marks a significant advancement in the development of "all-polymer" bulk-heterojunction solar cells, highlighting the potential of 3,4-Difluorothiophene in non-fullerene polymer solar cell applications (Liu et al., 2018).

Safety And Hazards

When handling 3,4-Difluorothiophene, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

3,4-Difluorothiophene has been used in the development of polymer acceptors for “all-polymer” bulk-heterojunction solar cells . It is also used as an intermediate in organic synthesis and pharmaceuticals , indicating potential future applications in these areas.

properties

IUPAC Name

3,4-difluorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F2S/c5-3-1-7-2-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIBDPMYKKYHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617832
Record name 3,4-Difluorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluorothiophene

CAS RN

19259-15-5
Record name 3,4-Difluorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
284
Citations
S Liu, Z Kan, S Thomas, F Cruciani… - Angewandte Chemie …, 2016 - Wiley Online Library
Branched‐alkyl‐substituted poly(thieno[3,4‐c]pyrrole‐4,6‐dione‐alt‐3,4‐difluorothiophene) (PTPD[2F]T) can be used as a polymer acceptor in bulk heterojunction (BHJ) solar cells with …
Number of citations: 137 onlinelibrary.wiley.com
J Wolf, F Cruciani, A El Labban… - Chemistry of …, 2015 - ACS Publications
In bulk-heterojunction (BHJ) solar cells of π-conjugated polymer donors and fullerene acceptors, such as phenyl-C61-butyric acid methyl ester or its C71 analogue (PCBM), some …
Number of citations: 105 pubs.acs.org
S Liu, Y Firdaus, S Thomas, Z Kan… - Angewandte Chemie …, 2018 - Wiley Online Library
Poly(isoindigo‐alt‐3,4‐difluorothiophene) (PIID[2F]T) analogues used as “polymer acceptors” in bulk‐heterojunction (BHJ) solar cells achieve >7 % efficiency when used in conjunction …
Number of citations: 70 onlinelibrary.wiley.com
DJ Crouch, D Sparrowe, M Heeney… - Macromolecular …, 2010 - Wiley Online Library
Two terthiophenes bearing core fluorinated thienyl units have been synthesised as potential semiconductor materials for organic field‐effect transistors. Polymerisation of these …
Number of citations: 14 onlinelibrary.wiley.com
I Nowak, LM Rogers, RD Rogers, JS Thrashe - Journal of fluorine chemistry, 1999 - Elsevier
Addition of elemental fluorine to 2,5-dihydrothiophene-1,1-dioxide (4) provided a mixture of isomeric 3,4-difluoro-2,3,4,5-tetrahydrothiophene-1,1-dioxides (5) in moderate yield. …
Number of citations: 9 www.sciencedirect.com
Z Zhang, H Chen, Z Xiao, Y Zhu, P Wang, Y Zhang… - Organic …, 2023 - Elsevier
Recently, lots of high-performance linear π-conjugated polymer acceptors based on the strategy of polymerizing small-molecule acceptors have been developed. However, there very …
Number of citations: 1 www.sciencedirect.com
Y Sui, X Zhang, C Xu, Y Shi, Y Deng… - Macromolecular …, 2023 - Wiley Online Library
3,4‐Difluorothiophene‐substituted aryls, ie, 1,4‐bis(3,4‐difluorothiophen‐2‐yl)‐benzene (Ph‐2FTh), 1,4‐bis(3,4‐difluorothiophen‐2‐yl)‐2,5‐difluorobenzene (2FPh‐2FTh), and 4,7‐bis(…
Number of citations: 2 onlinelibrary.wiley.com
L Huang, D Yang, Q Gao, Y Liu, S Lu… - Chinese Journal of …, 2013 - Wiley Online Library
Two polythiophene derivatives using fluorine atoms and hexyl or hexyloxy group as electron‐withdrawing and donating substituents have been synthesized. The introduction of fluorine …
Number of citations: 6 onlinelibrary.wiley.com
AD Fenta, SF Liao, SW Li, CF Lu, CT Chen - Macromolecules, 2020 - ACS Publications
Five thieno[3,4-c]pyrrole-4,6-dione (TPD)-terthiophene copolymers, PHT, P1F3HT, P1F1HT, P3F1HT, and PFT, having 0, 25, 50, 75, and 100% of fluorine substituents on the center of …
Number of citations: 4 pubs.acs.org
PD Homyak, Y Liu, JD Harris, F Liu, KR Carter… - …, 2016 - ACS Publications
We present a strategy for tuning physical properties of P3HT-based copolymers by incorporating a fluorinated thiophene repeat unit. The synthesis and characterization of a series of …
Number of citations: 33 pubs.acs.org

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